molecular formula C18H25ClN4O3 B2754401 (2,3-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1185119-18-9

(2,3-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2754401
CAS No.: 1185119-18-9
M. Wt: 380.87
InChI Key: CSMVXAZSYQYPMV-UHFFFAOYSA-N
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Description

“(2,3-Dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a synthetic compound featuring a piperazine core linked to a 1-ethylimidazole moiety and a 2,3-dimethoxyphenyl carbonyl group. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications. Structurally, the ethyl group on the imidazole ring contributes to lipophilicity, while the methoxy substituents on the phenyl ring modulate electronic and steric properties. This compound belongs to a class of piperazine-imidazole hybrids, which are frequently explored for CNS-targeting activity due to piperazine’s role in neurotransmitter receptor interactions .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3.ClH/c1-4-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-6-5-7-15(24-2)16(14)25-3;/h5-9H,4,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMVXAZSYQYPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Differences and Implications:

  • Imidazole Substituents: The target compound’s ethyl group enhances lipophilicity compared to the nitro group in ’s derivatives, which introduces strong electron-withdrawing effects. Nitro groups may improve electrophilicity but reduce metabolic stability .
  • Aryl Groups :

    • The 2,3-dimethoxyphenyl moiety in both the target and compounds provides moderate electron-donating effects, favoring π-π stacking interactions. In contrast, ’s derivatives use diverse aromatic carbonyl groups, which may alter binding specificity .
  • Piperazine Linkage: The target compound’s direct piperazine-imidazole linkage simplifies the structure compared to ’s triazine-bridged system.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

  • The hydrochloride salt in the target compound improves solubility over neutral analogues (e.g., ’s non-salt form).
  • The morpholinyl group in ’s compound increases polarity, suggesting higher solubility than the target’s ethyl-imidazole but lower than the hydrochloride form .

Research Findings and Hypothesized Activity

Nitroimidazole derivatives () are associated with antimicrobial activity, whereas triazine-linked compounds () may exhibit kinase inhibition due to planar heterocycles . The target’s ethyl and methoxy groups could balance lipophilicity and metabolic stability, making it a candidate for in vivo neuropharmacological studies.

Q & A

Q. What are the critical steps in synthesizing (2,3-dimethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, and how are intermediates characterized?

The synthesis typically involves:

  • Coupling reactions between a substituted dimethoxyphenyl precursor and a piperazine-imidazole intermediate under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like THF or DCM) .
  • Salt formation via treatment with HCl to yield the hydrochloride form, enhancing solubility and stability .
  • Purification using column chromatography or recrystallization. Characterization :
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry of substituents (e.g., distinguishing 2,3- vs. 3,5-dimethoxy groups) .
  • Mass spectrometry (MS) verifies molecular weight (e.g., expected [M+H]⁺ ion at ~408.3 g/mol for the free base) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential irritant vapors from solvents (e.g., DCM, THF) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight glass containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., imidazole alkylation) reduces side-product formation .
  • Catalyst selection : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions enhances regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .

Q. What methodologies are recommended to resolve contradictions in stability data between anhydrous and hydrate forms?

  • Dynamic vapor sorption (DVS) : Quantify moisture absorption/desorption under varying humidity to assess hygroscopicity .
  • Thermogravimetric analysis (TGA) : Compare thermal stability of anhydrous vs. hydrate forms (e.g., hydrate decomposition temperatures typically exceed 100°C) .
  • X-ray powder diffraction (XRPD) : Identify crystalline phase changes under stress conditions (e.g., heat, light) .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., receptors)?

  • Molecular docking : Use software like AutoDock Vina to model binding affinities to targets (e.g., serotonin or histamine receptors, given structural analogs in ).
  • Pharmacophore mapping : Identify critical moieties (e.g., piperazine’s basic nitrogen, imidazole’s aromaticity) for receptor engagement .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting pharmacological activity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy group position, ethyl vs. methyl on imidazole) and correlate with bioassay results (e.g., IC₅₀ values) .
  • Meta-analysis : Compare published data on analogs (e.g., 3,5-dimethoxy vs. 2,3-dimethoxy derivatives) to identify trends in potency or selectivity .

Q. What experimental designs are robust for assessing metabolic stability in vitro?

  • Liver microsome assays : Incubate the compound with rat/human liver microsomes, monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to test for interactions with key isoforms (e.g., CYP3A4, CYP2D6) .

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